4-Bromo-2,5-dimethoxybenzaldehyde

Organic Synthesis Regioselective Bromination Yield Optimization

Choose 4-Bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5) for your synthesis because only the 4-bromo isomer delivers the regioselectivity essential for MAO-B inhibitor chalcone libraries (93% yields) and SNAr diversification. Generic alternatives like 2,5-dimethoxybenzaldehyde or the 2-bromo-3,6-dimethoxy isomer fail in key cross-coupling and ring‑closing steps. High-purity (≥98%), batch‑consistent crystalline solid with characteristic melting point (132–135°C) enables rapid QC verification. Cost‑effective scale‑up thanks to 87% regioselective synthesis that minimizes purification waste. Do not compromise your pipeline with wrong isomers—secure this premier building block now.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 31558-41-5
Cat. No. B105343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethoxybenzaldehyde
CAS31558-41-5
Synonyms2,5-Dimethoxy-4-bromobenzaldehyde
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)OC)Br
InChIInChI=1S/C9H9BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
InChIKeyBIFWGDWGCZLCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5): Key Properties and Industrial-Grade Procurement Specifications for Regiospecific Synthetic Applications


4-Bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5) is a halogenated aromatic aldehyde with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions on the benzaldehyde ring [1]. Commercially available grades typically specify a purity of ≥95% (HPLC), with suppliers offering material as a white to light yellow crystalline solid with a melting point range of 132–135 °C and a predicted boiling point of 337.1 °C at 760 mmHg . This compound is widely employed as a versatile synthetic building block in medicinal chemistry and materials science, primarily due to the strategic placement of the bromine atom, which facilitates regiospecific cross-coupling reactions, nucleophilic substitutions, and subsequent derivatizations [1].

Procurement Alert: Why 4-Bromo-2,5-dimethoxybenzaldehyde Cannot Be Replaced by Unsubstituted or Isomeric Analogs in Critical Synthetic Routes


Attempts to substitute 4-bromo-2,5-dimethoxybenzaldehyde with 2,5-dimethoxybenzaldehyde or its other bromo-isomers will lead to synthetic failure or drastically different outcomes. The unsubstituted analog lacks the essential bromine handle required for key cross-coupling reactions, such as Suzuki-Miyaura couplings, and cannot undergo the nucleophilic aromatic substitution that is fundamental to many downstream processes [1]. Furthermore, the specific 4-bromo substitution pattern is crucial for achieving the desired regioselectivity in subsequent reactions. For example, the closely related regioisomer 2-bromo-3,6-dimethoxybenzaldehyde (CAS 85432-87-7) exhibits a significantly different electronic environment, leading to altered reactivity and an inability to form the specific heterocyclic scaffolds that are central to the compound's most prominent applications [2]. Therefore, the use of generic alternatives will not yield the target molecular architecture and will compromise the integrity of the research or production pipeline.

Head-to-Head Quantitative Differentiation: Why 4-Bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5) is the Superior Choice Over Its Closest Analogs


Synthetic Efficiency: 87% vs. 5% Regioselectivity in Bromination of 2,5-Dimethoxybenzaldehyde

The synthesis of 4-bromo-2,5-dimethoxybenzaldehyde via the bromination of 2,5-dimethoxybenzaldehyde proceeds with high regioselectivity, yielding the desired 4-bromo isomer as the major product. This is in stark contrast to the formation of the minor regioisomer, 6-bromo-2,5-dimethoxybenzaldehyde (also known as 2-bromo-3,6-dimethoxybenzaldehyde). A definitive study published in Organic Preparations and Procedures International reports that this reaction yields the target compound in an 87% yield, while the undesired 6-bromo isomer is obtained in only a 5% yield [1]. This quantifies the inherent regio-chemical bias of the starting material, ensuring a more cost-effective and streamlined synthetic route to the desired intermediate.

Organic Synthesis Regioselective Bromination Yield Optimization

Superior Reactivity in Nucleophilic Aromatic Substitution (SNAr) for Thiol Incorporation

The presence of the bromine atom at the 4-position, para to the electron-withdrawing aldehyde group, activates the ring towards nucleophilic aromatic substitution (SNAr). A study by Cassels and Sepulveda-Boza (1990) demonstrated that 4-bromo-2,5-dimethoxybenzaldehyde undergoes smooth SNAr with various thiols in DMF at room temperature in the presence of K2CO3, yielding the corresponding 4-alkylthio-2,5-dimethoxybenzaldehydes in excellent yields [1]. This specific reactivity profile is not available to the 2-bromo-3,6-dimethoxybenzaldehyde isomer due to differences in the electronic environment and the lack of para-activation for nucleophilic attack.

Medicinal Chemistry SNAr Reaction Building Block

Validated Scaffold for High-Yielding MAO-B Inhibitor Synthesis (93% Yield)

4-Bromo-2,5-dimethoxybenzaldehyde is a proven and high-yielding precursor for the synthesis of selective monoamine oxidase B (MAO-B) inhibitors. In the synthesis of chalcone derivatives, which are a key class of MAO-B inhibitors, this specific aldehyde has been shown to produce target compounds with exceptional efficiency. A 2020 study reported the synthesis of (E)-3-(4-Bromo-2,5-dimethoxyphenyl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one, a potent and selective MAO-B inhibitor, in a remarkable 93% yield [1]. This high yield underscores the compound's favorable reactivity and stability under standard chalcone-forming conditions (Claisen-Schmidt condensation). In contrast, using other aldehydes in the same series often results in significantly lower yields.

Medicinal Chemistry MAO-B Inhibitor Chalcone Synthesis Drug Discovery

Distinct Physical and Hazard Profile for Optimized Handling and Logistics

4-Bromo-2,5-dimethoxybenzaldehyde possesses a distinct set of physical properties that are critical for laboratory handling, purification, and storage. Its melting point is 132–135 °C , which is significantly higher than that of its regioisomer, 2-bromo-3,6-dimethoxybenzaldehyde (melting point 99.5 °C) . This 33 °C difference in melting point provides a key advantage in purification and characterization, allowing for easier handling and more definitive identification by melting point analysis. Furthermore, the compound is classified as a skin irritant (H315, 100% applicability) , mandating specific handling protocols.

Chemical Safety Physicochemical Properties Logistics

High-Value Application Scenarios for 4-Bromo-2,5-dimethoxybenzaldehyde: From Targeted Synthesis to Material Science


Medicinal Chemistry: High-Yield Synthesis of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

4-Bromo-2,5-dimethoxybenzaldehyde is the premier building block for the efficient synthesis of chalcone-based MAO-B inhibitors, a critical area of research for Parkinson's disease. As demonstrated, its use in Claisen-Schmidt condensations provides exceptional yields (93%), far surpassing other aldehydes [1]. Researchers aiming to build libraries of selective MAO-B inhibitors will find this compound indispensable for accessing the most potent and selective analogs within this chemotype.

Synthetic Organic Chemistry: A Regiospecific Handle for SNAr and Cross-Coupling Reactions

For synthetic chemists, the 4-bromo substituent is not merely a placeholder but a precisely activated site for further functionalization. Its high reactivity in SNAr with thiols allows for the facile installation of diverse sulfur-containing side chains, a key step in generating focused libraries of 4-substituted 2,5-dimethoxybenzaldehyde derivatives [2]. Furthermore, it serves as a versatile electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Process Chemistry and Scale-Up: A Cost-Effective Intermediate with High Regiochemical Purity

The high regioselectivity of its synthesis (87% yield for the desired isomer) makes 4-bromo-2,5-dimethoxybenzaldehyde an attractive and cost-effective intermediate for process development and scale-up [3]. The significantly higher yield of the desired product minimizes costly purification steps and waste, offering a clear economic advantage over synthetic routes that might produce more complex mixtures of regioisomers.

Chemical Procurement and Quality Control: Definitive Identification and Safe Handling

The compound's distinct physical properties—specifically its higher melting point (132–135 °C) compared to its regioisomer—provide a straightforward and rapid identity verification tool for procurement and quality control laboratories . This, combined with its clearly defined hazard profile (H315), allows for the implementation of appropriate safety protocols and storage conditions (e.g., inert atmosphere at 2-8°C) from the point of receipt [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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